1-(7-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine
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Overview
Description
1-(7-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine is an organic compound that belongs to the class of benzodioxanes This compound is characterized by the presence of a methoxy group and a methanamine group attached to a benzodioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine typically involves the following steps:
Formation of the Benzodioxane Ring: The initial step involves the formation of the benzodioxane ring. This can be achieved by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Methoxy Group Introduction: The methoxy group is introduced by methylation of the hydroxyl group on the benzodioxane ring using methyl iodide and a base such as potassium carbonate.
Amination: The final step involves the introduction of the methanamine group. This can be done by reacting the methoxy-substituted benzodioxane with formaldehyde and ammonia under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(7-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and methanamine groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzodioxane derivatives.
Scientific Research Applications
1-(7-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(7-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in neurotransmission, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: Lacks the methoxy and methanamine groups, making it less versatile in chemical reactions.
2,3-Dihydro-1,4-benzodioxin-6-yl)methanol: Contains a hydroxyl group instead of a methanamine group, leading to different reactivity and applications.
Biological Activity
1-(7-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine, a compound with the molecular formula C10H13NO3 and a molar mass of approximately 195.22 g/mol, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antiproliferative, antioxidative, and antibacterial activities based on recent research findings.
Property | Value |
---|---|
Molecular Formula | C10H13NO3 |
Molar Mass | 195.22 g/mol |
CAS Number | 1208731-52-5 |
Synonyms | (6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methanamine |
The compound is characterized by the presence of a methoxy group and a benzodioxin structure, which are known to influence its biological activity.
Antiproliferative Activity
Recent studies have shown that derivatives of benzodioxin compounds exhibit significant antiproliferative effects against various cancer cell lines. In particular, compounds with similar structural features to this compound have demonstrated selective activity against breast cancer cells (MCF-7) with IC50 values ranging from 1.2 to 5.3 μM .
Case Study: Antiproliferative Effects
A comparative study involving various substituted benzimidazole derivatives revealed that those with methoxy and hydroxy groups exhibited pronounced antiproliferative activity. For instance:
- Compound A : IC50 = 3.1 μM against MCF-7
- Compound B : IC50 = 2.2–4.4 μM across multiple cell lines
These findings suggest that the presence of methoxy groups enhances the compound's ability to inhibit cancer cell proliferation .
Antioxidative Activity
The antioxidative properties of this compound are also noteworthy. Compounds with similar structures have been shown to exhibit significant antioxidative activity through various mechanisms, such as free radical scavenging and reducing oxidative stress in cells.
Research indicates that methoxy and hydroxy substitutions can stabilize free radicals by donating hydrogen atoms or electrons, thereby enhancing antioxidant capacity . This property is crucial for preventing oxidative damage in cells and may contribute to the overall therapeutic potential of the compound.
Antibacterial Activity
In addition to its antiproliferative and antioxidative properties, this compound has shown promising antibacterial activity. For instance:
- MIC against E. faecalis : 8 μM
This level of antibacterial efficacy suggests potential applications in treating bacterial infections .
Summary of Biological Activities
Properties
IUPAC Name |
(6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-12-8-5-10-9(4-7(8)6-11)13-2-3-14-10/h4-5H,2-3,6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFFDUMUFGGYRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1CN)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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